3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N'-hydroxybenzenecarboximidamide
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Overview
Description
3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N’-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N’-hydroxybenzenecarboximidamide is a complex organic compound with potential applications in various scientific fields. This compound features a carbazole core, which is known for its electronic properties, making it useful in materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N’-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N’-hydroxybenzenecarboximidamide typically involves multiple steps, including the formation of the carbazole core, bromination, and subsequent functionalization with hydroxycarbamimidoyl and benzenecarboximidamide groups. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydroxycarbamimidoyl group, potentially converting it to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N’-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N’-hydroxybenzenecarboximidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N’-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The carbazole core can interact with electron-rich or electron-deficient sites, influencing various pathways. The hydroxycarbamimidoyl and benzenecarboximidamide groups can form hydrogen bonds and other interactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)propionic acid: Shares the bromophenyl group but differs in the overall structure and functional groups.
1,2,3,9-Tetrahydro-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4H-carbazol-4-one: Contains a carbazole core but has different substituents and functional groups.
Uniqueness
Its structure allows for various interactions and modifications, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C33H26BrN5O2 |
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Molecular Weight |
604.5 g/mol |
IUPAC Name |
3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C33H26BrN5O2/c34-27-9-1-4-20(14-27)19-39-30-12-10-23(21-5-2-7-25(15-21)32(35)37-40)17-28(30)29-18-24(11-13-31(29)39)22-6-3-8-26(16-22)33(36)38-41/h1-18,40-41H,19H2,(H2,35,37)(H2,36,38) |
InChI Key |
IFJUAQPWGDLDDD-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)CN2C3=C(C4=C2C=CC(=C4)C5=CC(=CC=C5)/C(=N/O)/N)C=C(C=C3)C6=CC(=CC=C6)/C(=N/O)/N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C3=C(C=C(C=C3)C4=CC(=CC=C4)C(=NO)N)C5=C2C=CC(=C5)C6=CC(=CC=C6)C(=NO)N |
Origin of Product |
United States |
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